![molecular formula C5H4FNO2 B8143267 3-Fluoro-1H-pyrrole-2-carboxylic acid](/img/structure/B8143267.png)
3-Fluoro-1H-pyrrole-2-carboxylic acid
Overview
Description
3-Fluoro-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C5H4FNO2 and its molecular weight is 129.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents : A derivative, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, exhibits high broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria (Stefancich et al., 1985).
Pharmaceutical Synthesis : In the synthesis of pharmaceutical compounds, derivatives like 3-amino-2-fluoro carboxylic acid are incorporated into pyrimidinones and cyclic β-tetrapeptides (Yoshinari et al., 2011).
Catalysis in Organic Reactions : Pyrrole-2-carboxylic acid acts as a ligand in copper-catalyzed monoarylation of anilines with aryl halides (Altman, Anderson, & Buchwald, 2008).
Synthesis of CB1 Inverse Agonists : A study presented a one-step, continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones for this purpose (Herath & Cosford, 2010).
Decarboxylation Studies : Research on the decarboxylation of pyrrole-2-carboxylic acid in acidic solutions provides insight into reaction mechanisms (Mundle & Kluger, 2009).
Synthesis of Fluorinated Pyrroles : New methods for preparing 3-fluoropyrroles have been developed, which offer new possibilities for synthesizing various fluorinated pyrroles (Surmont et al., 2009).
HIV-1 Inhibitors : Iodo pyrrole derivatives, including fluorinated ones, show potential in the development of anti-HIV-1 inhibitors (Patel et al., 2012).
Anion Sensors : Fluorinated Calix[4]pyrrole and Dipyrrolylquinoxaline demonstrate enhanced affinity for anions like fluoride, chloride, and dihydrogen phosphate, useful for sensor applications (Anzenbacher et al., 2000).
Anti-Inflammatory and Analgesic Applications : Compounds like 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids show significant anti-inflammatory and analgesic activity (Muchowski et al., 1985).
Electrosynthesis : Poly(pyrrole-3-acetic acid) films synthesized on substrates like Ti and TiAlV have applications in bioactive substrates (Giglio et al., 2005).
properties
IUPAC Name |
3-fluoro-1H-pyrrole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2/c6-3-1-2-7-4(3)5(8)9/h1-2,7H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDSYTXEZYTYJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-1H-pyrrole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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